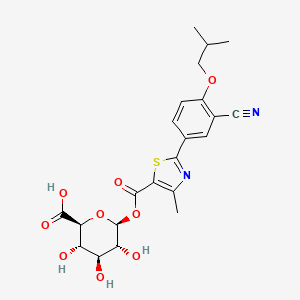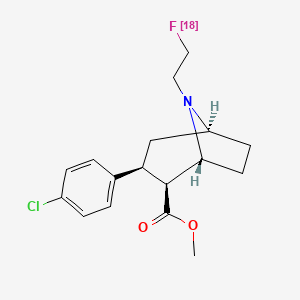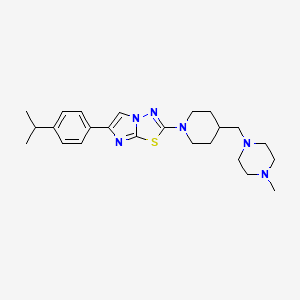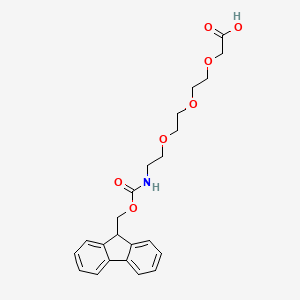
Fmoc-NH-PEG3-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-NH-PEG3-CH2COOH is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. This compound is widely used in various fields due to its hydrophilic PEG spacer, which increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG3-CH2COOH typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) to protect the amine group. This is followed by the reaction with succinic anhydride to introduce the terminal carboxylic acid group . The reaction conditions usually involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-NH-PEG3-CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in DMF (dimethylformamide), to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Amide Bond Formation: EDC or HATU in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates with various biomolecules or polymers.
Wissenschaftliche Forschungsanwendungen
Fmoc-NH-PEG3-CH2COOH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Fmoc-NH-PEG3-CH2COOH primarily involves its ability to form stable amide bonds with primary amines. The Fmoc group protects the amine during synthesis and can be selectively removed under basic conditions to expose the reactive amine group. The PEG spacer enhances solubility and reduces immunogenicity, making it an ideal linker for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect solubility and flexibility.
Fmoc-NH-PEG4-CH2COOH: Contains a longer PEG spacer, providing greater solubility but potentially increasing steric hindrance.
Uniqueness
Fmoc-NH-PEG3-CH2COOH strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of an Fmoc-protected amine and a terminal carboxylic acid allows for selective deprotection and conjugation, providing a high degree of control in synthetic and biological applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJSAOJCBOZTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


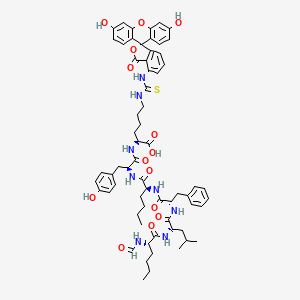
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
